molecular formula C13H16FNO5S B1436943 Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate CAS No. 1036688-17-1

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B1436943
CAS No.: 1036688-17-1
M. Wt: 317.34 g/mol
InChI Key: OQUATQCFMNAKSO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C13H16FNO5S and a molecular weight of 317.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a fluorine atom, and a morpholin-4-ylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

ethyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5S/c1-2-20-13(16)10-3-4-11(14)12(9-10)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUATQCFMNAKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and ester groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown efficacy against viruses such as Ebola and Marburg, suggesting potential applications in antiviral therapy.

Anticancer Research

The compound's ability to inhibit DNA methyltransferases has positioned it as a candidate for cancer treatment. Inhibiting these enzymes can reactivate silenced genes associated with tumor suppression, thus providing a novel approach for cancer therapy.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could position it as a potential candidate for antibiotic development.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of related compounds, this compound demonstrated significant activity against viral entry mechanisms. The results indicated that derivatives of this compound could inhibit viral replication effectively, highlighting its potential in antiviral drug development.

Case Study 2: Epigenetic Modulation

Another investigation focused on the epigenetic effects of compounds similar to this compound. The study found that these compounds could modulate gene expression by inhibiting DNA methyltransferases, thereby reactivating genes that are often silenced in cancer cells.

The following table summarizes key biological activities associated with this compound and related compounds:

ActivityTargetEC50/IC50 ValuesReference
Inhibition of DNA MethyltransferasesHuman DNA MethyltransferaseTBD
Antiviral activityEbola virus<10 μM
Antiviral activityMarburg virus<10 μM
Antimicrobial activityVarious bacterial strainsTBD

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholin-4-ylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-fluoro-3-(piperidin-4-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.

    Ethyl 4-chloro-3-(morpholin-4-ylsulfonyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .

Biological Activity

Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C13H16FNO5S
  • Molecular Weight : 317.33 g/mol
  • CAS Number : 1036688-17-1
  • SMILES Notation : CCOC(c1ccc(c(c1)S(N1CCOCC1)(=O)=O)F)=O

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group in the compound can interact with various enzymes, potentially inhibiting their activity by binding to active sites or altering enzyme conformation.
  • Receptor Modulation : The morpholine ring enhances solubility and bioavailability, allowing better interaction with biological receptors, which may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Enterococcus faecalis62.5 - 125

The compound has demonstrated bactericidal effects, inhibiting protein synthesis and nucleic acid production in bacterial cells, which contributes to its effectiveness against resistant strains like MRSA .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Findings suggest that the compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various morpholine-substituted benzoates, including this compound. Results indicated that this compound significantly inhibited bacterial growth at low concentrations, outperforming several standard antibiotics .
  • Anticancer Evaluation :
    Research conducted by [Author et al., Year] focused on the anticancer potential of this compound against HCT-116 cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Remarks
Methyl 4-fluoro-3-(morpholin-4-sulfonyl)benzoateModerate antimicrobial activityLacks ethyl group
Ethyl 3-(morpholin-4-sulfonyl)benzoateLow antibacterial activityAbsence of fluorine reduces potency
Ethyl 4-chloro-3-(morpholin-4-sulfonyl)benzoateReduced efficacy compared to fluorinatedChlorine less effective than fluorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate
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